4-Chloro-2-iodo-1-(2-methoxyethoxy)benzene
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Overview
Description
4-Chloro-2-iodo-1-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-1-(2-methoxyethoxy)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with halogenating agents such as iodine monochloride (ICl) or a combination of iodine and chlorine sources under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-1-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of simpler aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol (EtOH).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenols or amines, while oxidation can produce quinones .
Scientific Research Applications
4-Chloro-2-iodo-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-1-(2-methoxyethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function . This interaction can affect various biochemical pathways, potentially resulting in biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-iodo-1-methoxybenzene: Similar in structure but lacks the methoxyethoxy group.
4-Chloro-1-iodo-2-methylbenzene: Contains a methyl group instead of the methoxyethoxy group.
4-Chloro-1-iodo-2-(2-methoxyethoxy)benzene: A closely related compound with slight variations in the position of substituents.
Uniqueness
4-Chloro-2-iodo-1-(2-methoxyethoxy)benzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the methoxyethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-chloro-2-iodo-1-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZJJYAQQRTYDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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